molecular formula C24H17ClN4O2 B2370975 8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-09-5

8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2370975
CAS RN: 901268-09-5
M. Wt: 428.88
InChI Key: SFNQDYZACUXUKJ-UHFFFAOYSA-N
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Description

8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound that belongs to the class of pyrazoloquinolines. It has been the subject of extensive scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Photovoltaic Properties and Organic-Inorganic Photodiode Fabrication

Research has shown that quinoline derivatives exhibit significant photovoltaic properties. Specifically, certain derivatives have been studied for their potential use in fabricating organic-inorganic photodiodes. These studies explore the electrical properties of quinoline derivative thin films, their behavior under illumination, and their suitability for use in photodiodes. Such applications highlight the importance of quinoline derivatives in the development of photovoltaic devices and solar energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis and Structural Properties

Quinoline derivatives, including those related to the compound , have been synthesized through various chemical reactions, showcasing the versatility and reactivity of these compounds. Studies detail the synthesis of condensed heterotricycles, including pyrazolo[3,4-c]quinoline derivatives, and investigate their structural and spectral properties. These works contribute to the understanding of how different functional groups and synthetic approaches affect the properties of quinoline derivatives (Nagarajan & Shah, 1992).

Optical and Electronic Properties

The optical and electronic properties of quinoline derivatives have been extensively studied, highlighting their potential in various technological applications. Research focusing on the structural and optical properties of these compounds, such as their absorption parameters and electronic transitions, provides valuable insights into their functionality in optical devices and materials science. The exploration of these properties suggests the utility of quinoline derivatives in developing new materials with specific optical and electronic characteristics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antimicrobial Activity

Some quinoline derivatives have been synthesized and evaluated for their antimicrobial activity, indicating the potential of these compounds in medicinal chemistry and drug development. The ability of quinoline derivatives to inhibit the growth of various pathogens suggests their importance in designing new antimicrobial agents. This application is critical in addressing the growing concern over antibiotic resistance and the need for new therapeutic options (El-Sayed & Aboul‐Enein, 2001).

properties

IUPAC Name

8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O2/c1-2-15-6-8-16(9-7-15)23-21-14-26-22-11-10-17(25)12-20(22)24(21)28(27-23)18-4-3-5-19(13-18)29(30)31/h3-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNQDYZACUXUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC(=CC=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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